Hirudin is sourced from the saliva of the medicinal leech, which has evolved this protein to facilitate feeding by preventing blood coagulation. The synthetic version, Hirudin (54-65) (TFA), is produced for research and therapeutic purposes, utilizing techniques such as solid-phase peptide synthesis.
Hirudin belongs to the class of polypeptide anticoagulants. It is classified as a direct thrombin inhibitor due to its ability to bind thrombin and inhibit its enzymatic activity.
The synthesis of Hirudin (54-65) (TFA) typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In this technique, amino acids are sequentially added to a growing peptide chain attached to a solid support.
The molecular structure of Hirudin (54-65) consists of 12 amino acids that form a specific sequence critical for its interaction with thrombin. The structure includes disulfide bonds that stabilize its conformation, essential for biological activity.
Hirudin (54-65) undergoes various chemical reactions during synthesis:
The efficiency of these reactions can be monitored through HPLC and spectrophotometric methods, allowing for optimization during synthesis.
Hirudin binds to thrombin through two distinct sites:
The inhibition constant for hirudin against thrombin is reported to be in the low picomolar range, indicating high potency.
Hirudin (54-65) (TFA) has several scientific uses:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2